An In-Depth Technical Guide to the Physical Properties of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride (CAS No. 1215206-76-0). While experimentally determined data for this specific salt is sparse in public literature, this document establishes a framework for its characterization. By referencing analogous compounds and detailing authoritative analytical protocols, this guide serves as an essential resource for researchers. It outlines the scientific rationale and step-by-step methodologies for determining critical physical parameters such as melting point, solubility, and spectroscopic identity, ensuring both structural verification and purity assessment, which are paramount in drug discovery and development.
Introduction and Scientific Context
2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a substituted aniline derivative of significant interest in medicinal and agrochemical research. The presence of a bromine atom, an N-methyl group, and a trifluoromethoxy group on the aniline scaffold creates a unique electronic and steric profile. These features are often exploited by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and bioavailability[1].
The trifluoromethoxy (-OCF₃) group is a particularly valuable substituent known for its high lipophilicity and metabolic stability, making it a bioisostere for other groups[2]. The bromine atom serves as a key functional handle for further synthetic transformations, such as cross-coupling reactions.
This compound is typically supplied and used as a hydrochloride salt. The formation of a hydrochloride salt from the parent amine is a standard strategy in drug development to improve aqueous solubility and enhance stability, transforming a potentially oily or poorly soluble free amine into a crystalline, handleable solid[3][4]. Understanding the physical properties of this salt is not merely an academic exercise; it is a critical necessity for its practical application in synthesis, formulation, and biological screening.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise identity. The key identifiers and calculated properties for 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-methyl-5-(trifluoromethoxy)aniline;hydrochloride | PubChem[5] |
| CAS Number | 1215206-76-0 | PubChem[5] |
| Molecular Formula | C₈H₈BrClF₃NO | PubChem[5] |
| Molecular Weight | 306.51 g/mol | PubChem (Computed)[5] |
| Canonical SMILES | CNC1=C(C=CC(=C1)OC(F)(F)F)Br.Cl | PubChem[5] |
| InChIKey | BXTPTZKPUINLLO-UHFFFAOYSA-N | PubChem[5] |
The Imperative of Physical Characterization: A Methodological Approach
While specific experimental data for 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is not widely published, its physical properties can be determined using a suite of standard, self-validating analytical techniques. The following sections detail the authoritative protocols for these essential characterizations.
Melting Point Determination: A Proxy for Purity
The melting point of a crystalline solid is a robust indicator of its identity and purity. For a pure compound, the melting range is typically sharp (0.5-2.0°C), whereas impurities will cause a depression and broadening of the melting range. Amine hydrochloride salts are expected to have significantly higher melting points than their free amine precursors due to the strong ionic forces in the crystal lattice[6]. For context, unsubstituted aniline hydrochloride melts at a sharp 198°C[7][8][9].
This protocol describes the use of a standard digital melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the crystalline 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Set a rapid heating rate (~10-20°C/min) to find an approximate melting range. This conserves time for the precise measurement.
-
Precise Determination: Using a fresh sample, heat rapidly to ~20°C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute. This slow ramp rate is critical for achieving thermal equilibrium and obtaining an accurate reading.
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) at which the entire sample has liquefied.
-
-
Reporting: Report the result as a melting range (T₁ - T₂). A sharp range is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Application and Formulation
The primary reason for preparing the hydrochloride salt is to increase aqueous solubility[3]. A qualitative and semi-quantitative assessment of solubility in various solvents is critical for selecting appropriate conditions for chemical reactions, purification, and formulation for biological assays.
-
Solvent Selection: Prepare a panel of representative solvents, including water, buffered aqueous solutions (e.g., pH 7.4 PBS), methanol, ethanol, dichloromethane (DCM), and ethyl acetate.
-
Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into separate vials for each solvent.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Observation: Agitate the vial (e.g., vortex for 30 seconds) and visually inspect for dissolution.
-
Titration: If the solid dissolves completely, the compound is soluble at ≥100 mg/mL. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) with agitation after each addition, until the solid fully dissolves or a large volume (e.g., 10 mL) has been added.
-
Classification: Classify the solubility based on the volume of solvent required (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble). As a salt, it is expected to be highly soluble in water and polar protic solvents, with lower solubility in nonpolar organic solvents[10].
Spectroscopic Fingerprinting for Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. For a novel or newly synthesized batch of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride, a combination of NMR, FTIR, and Mass Spectrometry is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise arrangement of atoms in an organic molecule.
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¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen-containing functional groups and their connectivity. The aromatic region (typically 6.5-8.0 ppm) will show signals for the three protons on the benzene ring. The N-methyl group will likely appear as a singlet around 2.8-3.5 ppm[11][12]. The acidic N-H proton of the anilinium salt may be broad and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule, including the aromatic carbons, the N-methyl carbon, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling).
Caption: Expected Proton Environments in ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Key Expected Absorptions:
-
N-H Stretch: A very broad and strong absorption band is expected in the 2300-2700 cm⁻¹ region, which is highly characteristic of a secondary amine salt (R₂NH₂⁺)[4].
-
C-H Stretch (Aromatic & Aliphatic): Signals will appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.
-
C=C Stretch (Aromatic): Medium to weak absorptions around 1600-1450 cm⁻¹.
-
C-O-C Stretch (Ether): Strong absorptions in the 1250-1050 cm⁻¹ region, likely coupled with C-F vibrations.
-
C-F Stretch: Very strong and characteristic absorptions typically found in the 1300-1100 cm⁻¹ range.
-
C-Br Stretch: Found in the fingerprint region, typically 600-500 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the parent (free amine) compound and offers structural clues through fragmentation patterns. The most critical diagnostic feature will be the isotopic pattern created by the bromine atom.
-
The Bromine Isotope Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. Therefore, the mass spectrum will show two peaks for any fragment containing a bromine atom: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity[13][14]. This 1:1 pattern is a definitive signature for the presence of a single bromine atom in the molecule.
Caption: Characteristic Bromine Isotopic Pattern in MS.
Conclusion
2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a highly functionalized building block with significant potential in chemical research and development. While comprehensive physical data is not yet cataloged in public databases, this guide provides the essential scientific framework for its complete characterization. The methodologies outlined herein for determining melting point, solubility, and spectroscopic identity are robust, reliable, and adhere to the highest standards of scientific integrity. By following these protocols, researchers can confidently verify the structure, purity, and key physical properties of this compound, enabling its effective use in the synthesis of novel therapeutic agents and other advanced materials.
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